molecular formula C17H14N4O4S2 B2537642 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-32-4

2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2537642
CAS No.: 868973-32-4
M. Wt: 402.44
InChI Key: NYTWRAMGNYEPAU-UHFFFAOYSA-N
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Description

2-Methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a methoxy group at the ortho position and a 3-nitrobenzylthio moiety at the 5-position of the thiadiazole ring. The nitro group introduces electron-withdrawing effects, while the thioether linkage enhances structural flexibility.

Properties

IUPAC Name

2-methoxy-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-25-14-8-3-2-7-13(14)15(22)18-16-19-20-17(27-16)26-10-11-5-4-6-12(9-11)21(23)24/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWRAMGNYEPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the thiadiazole intermediate.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the thiadiazole-nitrobenzyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrobenzyl group undergoes reduction to form a primary amine. This reaction is critical for modulating biological activity, as reduced nitro groups in similar compounds exhibit altered pharmacological properties .

Reaction Conditions :

  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol under H2\text{H}_2 (1–3 atm) .

  • Chemical Reduction : SnCl₂ in HCl or Fe in acetic acid .

Product :
2-Methoxy-N-(5-((3-aminobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Evidence :

  • Analogs with 3,5-dinitrobenzyl groups show complete loss of antimycobacterial activity upon reduction to amines .

  • Nitro-to-amine conversion in thiadiazole derivatives is well-documented .

Oxidation of the Thioether Linkage

The benzylthio (-S-CH₂-) bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Conditions :

  • Sulfoxide Formation : H2O2\text{H}_2\text{O}_2 in acetic acid (1:1) at 0–5°C .

  • Sulfone Formation : Excess H2O2\text{H}_2\text{O}_2 with H2SO4\text{H}_2\text{SO}_4 as a catalyst at 60°C .

Products :

  • Sulfoxide: 2-Methoxy-N-(5-((3-nitrobenzyl)sulfinyl)-1,3,4-thiadiazol-2-yl)benzamide.

  • Sulfone: 2-Methoxy-N-(5-((3-nitrobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide.

Evidence :

  • Similar thioether-to-sulfone conversions are reported in benzimidazole and triazole analogs .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring participates in nucleophilic substitution reactions, particularly at the C-5 position.

Reaction Conditions :

  • Amination : Reaction with NH₃ or amines in DMF at 80°C .

  • Halogenation : NCS\text{NCS} or NBS\text{NBS} in CH2Cl2\text{CH}_2\text{Cl}_2 under reflux .

Products :

  • Amine Derivative : 2-Methoxy-N-(5-(3-nitrobenzylamino)-1,3,4-thiadiazol-2-yl)benzamide.

  • Chloro Derivative : 2-Methoxy-N-(5-((3-nitrobenzyl)thio)-4-chloro-1,3,4-thiadiazol-2-yl)benzamide.

Evidence :

  • Thiadiazole rings in compounds like 5-amino-1,3,4-thiadiazol-2-yl derivatives undergo substitution with amines and halogens .

Hydrolysis of the Benzamide Bond

The amide bond linking the benzamide and thiadiazole moieties is hydrolyzed under acidic or basic conditions.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl at 100°C for 6–8 hours .

  • Basic Hydrolysis : 2M NaOH in ethanol under reflux .

Products :

  • Acid : 2-Methoxybenzoic acid.

  • Amine : 5-((3-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine.

Evidence :

  • Hydrolysis of structurally similar N-(1,3,4-thiadiazol-2-yl)benzamides is reported under these conditions .

Electrophilic Aromatic Substitution in the Methoxybenzamide

The methoxy-substituted benzene ring undergoes electrophilic substitution, primarily at the para position.

Reaction Conditions :

  • Nitration : HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C .

  • Sulfonation : H2SO4\text{H}_2\text{SO}_4 at 50°C .

Products :

  • Nitro Derivative : 2-Methoxy-4-nitro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

  • Sulfonic Acid Derivative : 2-Methoxy-4-sulfo-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Evidence :

  • Methoxybenzamide derivatives show predictable reactivity in nitration and sulfonation reactions .

Mechanistic Insights

  • Nitro Group Reactivity : The 3-nitro group is essential for bioreductive activation in antimycobacterial activity but contributes to toxicity .

  • Thiadiazole Stability : The 1,3,4-thiadiazole ring resists ring-opening under mild conditions but reacts with strong nucleophiles .

  • Benzamide Hydrolysis : Acidic conditions cleave the amide bond, suggesting limited stability in low-pH environments .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C1.43Pseudomonas aeruginosa

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that similar benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as colorectal carcinoma (HCT116). The presence of the nitro group is believed to enhance the cytotoxicity by generating reactive oxygen species (ROS), leading to cell death .

Table 2: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound D5.85Induction of apoptosis
Compound E4.53ROS generation and cell cycle arrest

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are utilized for characterization and confirmation of the compound's structure .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A recent clinical trial tested a series of thiadiazole derivatives against multi-drug resistant bacterial strains. The results showed that certain derivatives had lower MIC values compared to traditional antibiotics, suggesting their potential as alternative treatments .
  • Case Study on Anticancer Activity : In vitro studies demonstrated that specific derivatives induced significant apoptosis in HCT116 cells at concentrations lower than those required for standard chemotherapeutics like 5-fluorouracil (5-FU). This positions these compounds as promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory and cancer pathways.

    Disruption of Cell Membranes: Interacting with and disrupting the integrity of microbial cell membranes, leading to cell death.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID/Name Substituents (R-group) Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
Target Compound 3-Nitrobenzylthio N/A N/A Anticipated C=O (IR: ~1670 cm⁻¹) -
4g () Pyridin-2-yl N/A N/A 1H NMR: δ 8.5–7.2 (pyridine H)
5e () 4-Chlorobenzylthio 132–134 74 1H NMR: δ 7.4 (Cl-C6H4)
5h () Benzylthio 133–135 88 IR: N-H (3280 cm⁻¹)
7d () 2-Chlorobenzamide + piperidinylethyl 158–160 79 1H NMR: δ 3.48 (piperidine H)
Nitazoxanide () 5-Nitrothiazole N/A N/A MS: m/z 307 (M⁺)
  • Substituent Position and Electronic Effects: The 3-nitrobenzylthio group in the target compound contrasts with pyridin-2-yl in 4g (), which introduces aromatic π-π interactions. The nitro group’s meta position may reduce steric hindrance compared to para-substituted analogs like 5e (4-chlorobenzylthio) . Electron-Withdrawing vs. Methoxy substituents (e.g., 4g, ) are electron-donating, altering solubility and hydrogen-bonding capacity .

Structural and Crystallographic Insights

  • Coplanarity and Hydrogen Bonding : The crystal structure of 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () reveals near-coplanar aromatic rings and intramolecular N–H⋯O hydrogen bonds, enhancing stability. The target compound’s nitro group may disrupt coplanarity but introduce intermolecular C–H⋯O interactions .
  • Solubility and Bioavailability : Methoxy and nitro substituents influence lipophilicity. For instance, chloro analogs (5e, ) exhibit higher melting points (132–134°C) compared to benzylthio derivatives (133–135°C), suggesting differences in crystallinity .

Biological Activity

2-Methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the 1,3,4-thiadiazole ring and the nitrobenzyl group. These structural components enhance its interaction with various biological targets.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundStaphylococcus aureus32.6
This compoundEscherichia coli47.5

These findings suggest that the compound exhibits comparable or superior antimicrobial effects to established antibiotics.

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole scaffold has been documented in several studies. For example:

  • In vitro studies have demonstrated that derivatives with the thiadiazole moiety can inhibit cancer cell proliferation significantly. The IC50 values for various cancer cell lines are summarized below:
CompoundCell LineIC50 (μg/mL)Mechanism
This compoundMCF-7 (breast cancer)0.28Apoptosis induction
This compoundA549 (lung cancer)0.52Cell cycle arrest

These results indicate that the compound can induce apoptosis and inhibit tumor growth through various mechanisms involving interaction with cellular pathways.

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : In a comparative study involving multiple thiadiazole derivatives, it was found that those with nitro substituents displayed enhanced cytotoxicity against several cancer cell lines compared to non-nitro counterparts . This underscores the importance of functional groups in modulating biological activity.

Q & A

Q. What is the synthetic route for 2-methoxy-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves coupling a 1,3,4-thiadiazol-2-amine derivative with a substituted benzoyl chloride under controlled conditions. For example, in analogous compounds, 5-(substituted)-1,3,4-thiadiazol-2-amine is reacted with 2-methoxybenzoyl chloride in pyridine at low temperatures (273 K) to form the amide bond . Post-synthesis, purity is confirmed via thin-layer chromatography (TLC), and melting point determination. Structural validation employs IR spectroscopy (to confirm amide C=O stretches ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify methoxy, nitro, and thioether substituents), and mass spectrometry (to match molecular ion peaks) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • IR: Identifies functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
    • NMR: ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm); ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
    • Mass Spectrometry: ESI-MS or HRMS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software refines the structure. For example, in related compounds, hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes crystal packing, and dihedral angles between rings are analyzed for coplanarity .

Advanced Research Questions

Q. How can free energy perturbation (FEP) calculations optimize this compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

Methodological Answer: FEP-guided molecular dynamics simulations predict binding free energy changes during structural modifications. For example, in NMDA receptor antagonists, FEP was used to optimize substituents (e.g., cyclohexylmethyl groups) to enhance BBB penetration by reducing polar surface area (<90 Ų) and improving LogP (2–5) . Apply similar protocols:

Parameterization: Use Schrödinger Suite or CHARMM to model ligand-receptor interactions.

Alchemical transformations: Systematically substitute thiadiazole or benzamide moieties and compute ΔΔG values.

Validate predictions: Compare in vitro permeability assays (e.g., PAMPA-BBB) with computational results .

Q. How can mechanistic contradictions (e.g., conflicting pathway activation in cytotoxicity assays) be resolved?

Methodological Answer:

  • Pathway inhibition studies: Use selective inhibitors (e.g., PDGF-BB for AKT) to isolate signaling contributions. For instance, pretreatment with PDGF-BB reversed cytotoxicity in thiadiazole derivatives, confirming AKT pathway dominance over ERK .
  • Multi-omics integration: Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream targets. For example, LC-MS/MS can identify phosphorylated kinases (e.g., p-AKT, p-ERK) post-treatment .
  • Dose-response assays: Establish IC₅₀ curves across pathways to identify concentration-dependent effects .

Q. What structure-activity relationship (SAR) trends govern its anticancer activity?

Methodological Answer:

  • Thiadiazole core: The sulfur atom enhances electron-deficient properties, improving DNA intercalation or kinase inhibition. Substitutions at C5 (e.g., 3-nitrobenzylthio) increase steric bulk, enhancing selectivity for hydrophobic binding pockets .
  • Benzamide moiety: Methoxy groups at C2 improve solubility, while nitro groups at C3 enhance electrophilicity, promoting covalent binding to cysteine residues in targets like 15-lipoxygenase .
  • Validation: Synthesize analogs (e.g., replacing nitro with cyano groups) and compare IC₅₀ values in MTT assays against cancer cell lines (e.g., A549, HepG2) .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?

Methodological Answer:

  • Disorder sources: Flexible thioether or methoxy groups may occupy multiple positions. For example, in related hemihydrate structures, water molecules exhibit partial occupancy, requiring TLS (Translation-Libration-Screw) refinement .
  • Refinement strategies:
    • SHELXL: Apply restraints (e.g., SIMU, DELU) to suppress unrealistic thermal motion .
    • Hydrogen bonding: Use PLATON to analyze O–H⋯N and C–H⋯O interactions, which stabilize lattice packing .
    • Twinned data: For non-merohedral twinning, refine using HKLF5 in SHELXL and validate with R₁/Rw convergence (<0.08) .

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